molecular formula C22H20FN3O3 B2606244 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1251563-29-7

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B2606244
CAS RN: 1251563-29-7
M. Wt: 393.418
InChI Key: NNAYGQDHBMBHHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The reactivity of this molecule would depend on its functional groups and their positions in the molecule. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The ethoxyphenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this molecule would depend on its structure and functional groups. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : Novel compounds with oxadiazole and quinolinone moieties have been synthesized and characterized, illustrating the versatility of these structures in creating diverse chemical entities. Such compounds are often synthesized to explore their potential biological activities and applications in medicinal chemistry (Mamatha S.V et al., 2019).

Biological Activity

  • Antimicrobial and Antifungal Activities : Synthesized derivatives have been evaluated for their antimicrobial and antifungal activities, showing significant potential against various bacterial and fungal strains. This indicates the promise of these compounds in developing new antibiotics or antifungal agents (Rambabu Sirgamalla & Sakram Boda, 2019).
  • Antitumor and Anticancer Activities : Some derivatives have been tested for their antitumor activities against different cancer cell lines, showing moderate to high levels of inhibitory activities. This highlights their potential use in cancer therapy (Yilin Fang et al., 2016).

Chemosensors

  • Detection of Fluoride Ions : Certain derivatives have been used as chemosensors for the detection of fluoride ions, showcasing their application in environmental monitoring and analytical chemistry (Liang Zhang et al., 2020).

Safety And Hazards

The safety and hazards associated with this molecule would depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to predict these properties .

Future Directions

The study of this molecule could open up new directions in various fields, depending on its properties. For example, if it shows interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-3-11-26-13-18(20(27)17-12-15(23)7-10-19(17)26)22-24-21(25-29-22)14-5-8-16(9-6-14)28-4-2/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYGQDHBMBHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

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